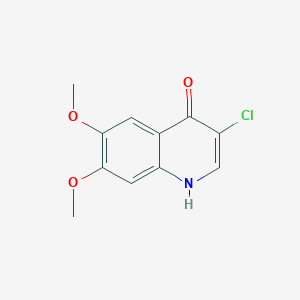

4-Quinolinol, 3-chloro-6,7-dimethoxy-

Description

4-Quinolinol, 3-chloro-6,7-dimethoxy- (CAS 35654-56-9), also referred to as 4-Chloro-6,7-dimethoxyquinoline, is a heterocyclic compound with the molecular formula C₁₁H₁₀ClNO₂. Its structure consists of a quinoline core substituted with a chlorine atom at position 4 and methoxy groups at positions 6 and 7 . The compound is synthesized via refluxing 6,7-dimethoxynaphthalen-1-ol with phosphorus oxychloride (POCl₃), followed by purification using column chromatography . Key structural features include a planar quinoline ring with intramolecular C–H⋯Cl interactions, contributing to its stability . The compound exhibits a melting point of 403–404 K and has been utilized as a synthetic intermediate in pharmaceuticals, such as the impurity standard for Cabozantinib .

Properties

Molecular Formula |

C11H10ClNO3 |

|---|---|

Molecular Weight |

239.65 g/mol |

IUPAC Name |

3-chloro-6,7-dimethoxy-1H-quinolin-4-one |

InChI |

InChI=1S/C11H10ClNO3/c1-15-9-3-6-8(4-10(9)16-2)13-5-7(12)11(6)14/h3-5H,1-2H3,(H,13,14) |

InChI Key |

LBTMVSPZTLRPAT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=CN2)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Condensation and Cyclization

The process begins with 3,4-dimethoxyaniline (1 ) reacting with ethyl ethoxymethylenemalonate (2 ) in ethanol under reflux. This nucleophilic substitution forms the anilinomethylenemalonate intermediate (3 ), which undergoes thermal cyclization at 250°C to produce ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate (4 ). Saponification of the ester group with aqueous NaOH yields 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid (5 ), which decarboxylates upon heating to form 4-hydroxy-6,7-dimethoxyquinoline (6 ).

Chlorination

The hydroxyl group at position 4 is replaced with chlorine using phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃). For example, refluxing 6 with POCl₃ at 110°C for 4 hours affords 3-chloro-6,7-dimethoxy-4-quinolinol (7 ) in 85–92% yield.

Key Data:

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Cyclization | Ethanol, 250°C, 6 h | 78 | |

| Decarboxylation | Heat, 200°C | 90 | |

| Chlorination | POCl₃, reflux, 4 h | 92 |

Nitration-Reduction-Cyclization Pathway

This method prioritizes introducing substituents early in the synthesis to avoid post-cyclization functionalization challenges.

Nitration and Reduction

3,4-Dimethoxyaniline (1 ) is nitrated with concentrated HNO₃/H₂SO₄ at 0–5°C to yield 3,4-dimethoxy-2-nitroaniline (8 ). Catalytic hydrogenation (H₂, Raney Ni) reduces the nitro group to an amine, producing 3,4-dimethoxy-2-aminophenol (9 ).

Cyclization and Chlorination

The amine 9 reacts with ethoxymethylenemalononitrile in acetic acid, forming 4-hydroxy-6,7-dimethoxyquinoline-3-carbonitrile (10 ) via cyclization. Chlorination with PCl₃ replaces the hydroxyl group, yielding the target compound.

Key Data:

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 82 | |

| Reduction | H₂, Raney Ni, EtOH | 97 | |

| Chlorination | PCl₃, reflux, 3 h | 88 |

Palladium-Catalyzed Dehydrogenation of Tetrahydroquinolines

This method involves synthesizing 4-keto-1,2,3,4-tetrahydroquinoline intermediates, followed by dehydrogenation to aromatize the ring.

Intermediate Synthesis

3,4-Dimethoxyacetophenone (11 ) is nitrated to 2-nitro-4,5-dimethoxyacetophenone (12 ), which undergoes condensation with dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one (13 ). Catalytic hydrogenation reduces the nitro group and cyclizes the intermediate to 4-keto-6,7-dimethoxy-1,2,3,4-tetrahydroquinoline (14 ).

Dehydrogenation

Heating 14 with palladium black and fumaric acid in aqueous acetone induces dehydrogenation, yielding 4-hydroxy-6,7-dimethoxyquinoline (6 ). Subsequent chlorination with POCl₃ produces the target compound.

Key Data:

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Cyclization | H₂, Pd/C, EtOH | 75 | |

| Dehydrogenation | Pd black, fumaric acid, H₂O | 95 |

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Range (%) |

|---|---|---|---|

| Gould–Jacobs | High purity, scalable | Long reaction times | 78–92 |

| Nitration-Reduction | Early functionalization | Multi-step purification | 82–88 |

| Pd-Catalyzed | Mild conditions | Costly catalysts | 75–95 |

Mechanistic Insights and Optimization

Chlorination Efficiency

The choice of chlorinating agent significantly impacts yield. POCl₃ outperforms PCl₃ due to its higher reactivity and lower propensity for side reactions. For instance, using POCl₃ with a catalytic amount of N,N-dimethylformamide (DMF) enhances electrophilic substitution at position 4.

Chemical Reactions Analysis

4-Quinolinol, 3-chloro-6,7-dimethoxy- undergoes various chemical reactions:

Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups, which can further react to form different derivatives.

Substitution: Halogenation, particularly chlorination, is a common reaction for this compound, leading to the formation of chlorinated derivatives

Common reagents used in these reactions include POCl3, diphenyl ether, and hydrogenation catalysts. The major products formed from these reactions are various quinoline derivatives with potential biological activities .

Scientific Research Applications

Anticancer Agents

4-Quinolinol, 3-chloro-6,7-dimethoxy- serves as a crucial intermediate in the synthesis of several potent anticancer drugs:

- Cabozantinib : This drug targets multiple receptor tyrosine kinases involved in tumor growth and metastasis. It has been approved for treating metastatic medullary thyroid carcinoma and advanced renal cell carcinoma .

- Tivozanib : Another significant application is in the preparation of Tivozanib, a selective inhibitor of vascular endothelial growth factor receptors (VEGFRs). It is used in treating renal cell carcinoma and works by inhibiting angiogenesis .

These applications highlight the compound's role in developing targeted therapies that improve patient outcomes in cancer treatment.

Broader Medicinal Chemistry

Beyond its direct applications in anticancer drugs, 4-quinolinol derivatives are being explored for their potential against various diseases due to their biological activities. Compounds with similar structures have shown promise in treating infections and other conditions due to their ability to interact with biological targets effectively .

Case Study 1: Cabozantinib Development

In a study focusing on Cabozantinib's development, researchers emphasized the importance of intermediates like 4-chloro-6,7-dimethoxyquinoline. The synthesis pathway allowed for efficient production of the drug while minimizing costs associated with raw materials and processing times. This efficiency has made Cabozantinib a viable option for treating advanced cancers .

Case Study 2: Tivozanib Efficacy

Research on Tivozanib demonstrated its effectiveness as a VEGFR inhibitor in clinical trials. The role of 4-chloro-6,7-dimethoxyquinoline in synthesizing this compound was crucial for ensuring high purity and potency required for therapeutic use. The successful application of this compound illustrates its significance within pharmaceutical development pipelines .

Mechanism of Action

The mechanism of action of 4-Quinolinol, 3-chloro-6,7-dimethoxy- involves its interaction with molecular targets in biological systems. It can inhibit specific enzymes or interact with DNA, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

Table 1: Structural and Functional Comparison of Quinoline Derivatives

Key Observations :

- Substituent Position : The position of methoxy groups significantly impacts activity. For instance, 6,7-dimethoxy substitution (target compound) is critical for C-Met kinase inhibition, while 5,6,7-trimethoxy derivatives () enhance solubility and binding to EGFR .

- Chlorine vs. Cyano Groups: Replacing the 4-Cl group with a 3-CN group (as in ) maintains kinase inhibition but alters hydrogen-bonding interactions with residues like Thr 830 in EGFR .

Quinoline vs. Isoquinoline Derivatives

3-Chloro-6,7-dimethoxyisoquinoline (CAS 58163-20-5) shares the same substituents as the target compound but differs in the nitrogen position (isoquinoline ring). This structural isomerism reduces planarity and may hinder interactions with flat binding pockets in kinases .

Comparison with Quinazoline Derivatives

Quinazolines (e.g., 4-anilino-6,7-dimethoxyquinazoline) are bioisosteres of quinolines. While both inhibit EGFR, quinoline-3-carbonitriles (e.g., ) achieve comparable potency by displacing a water molecule in the ATP-binding pocket, whereas quinazolines rely on direct hydrogen bonding .

Q & A

Q. What are the optimized synthetic routes for 3-chloro-6,7-dimethoxy-4-quinolinol, and how can purity be validated?

The compound is synthesized via refluxing 6,7-dimethoxynaphthalen-1-ol with phosphorus oxychloride (POCl₃) for 6 hours, followed by neutralization and purification via column chromatography (petroleum ether:EtOAc = 8:1). Yield optimization (70%) is achieved by controlling stoichiometry (POCl₃ in excess) and reaction time. Purity validation employs reversed-phase HPLC (C18 column, 99% purity) and structural confirmation via ¹H NMR (δ 8.57 ppm for quinoline protons) and mass spectrometry (m/z 224 [M+1]) .

Q. How is the crystal structure of 3-chloro-6,7-dimethoxy-4-quinolinol characterized, and what intramolecular interactions stabilize its conformation?

Single-crystal X-ray diffraction reveals a near-planar quinoline core with methoxy groups deviating ≤0.08 Å from the plane. Intramolecular C8–H8⋯Cl1 hydrogen bonds form S(5) ring motifs, stabilizing the structure. Key parameters include bond lengths (C–Cl = 1.73 Å, C–O = 1.36 Å) and a monoclinic P21/c space group (a = 12.553 Å, b = 4.6499 Å, c = 18.274 Å) .

Q. What spectroscopic techniques are critical for confirming the structure of 3-chloro-6,7-dimethoxy-4-quinolinol?

¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.32–8.57 ppm) and methoxy groups (δ 4.03–4.04 ppm). Mass spectrometry (ESI) confirms the molecular ion [M+1] at m/z 224. FT-IR can validate functional groups (C–Cl stretch ~550 cm⁻¹, C–O–C ~1250 cm⁻¹) .

Advanced Research Questions

Q. How do substituents on the quinoline ring influence nucleophilic substitution reactions?

The chlorine at position 4 is highly reactive due to electron-withdrawing effects from the quinoline core. Methoxy groups at positions 6 and 7 enhance electron density at adjacent positions, directing nucleophilic attack (e.g., by amines or thiols) to the 4-chloro site. Reaction optimization requires polar aprotic solvents (DMSO, DMF) and bases (K₂CO₃) to deprotonate nucleophiles .

Q. What computational methods accurately predict electronic properties and solvatochromic behavior of 3-chloro-6,7-dimethoxy-4-quinolinol?

Time-dependent density functional theory (TD-DFT) with the B3LYP functional and Tamm-Dancoff approximation (TDA) reliably calculates vertical excitation energies. Solvent effects are modeled via COSMO, with post-configuration interaction (CI) implementation improving accuracy for solvatochromic shifts. Basis sets like 6-31G(d) are recommended for balancing accuracy and computational cost .

Q. How can discrepancies in crystallographic data for quinoline derivatives be resolved?

Discrepancies in bond lengths or angles (e.g., C–Cl variations) arise from temperature-dependent packing effects or hydrogen-bonding networks. Multi-temperature XRD studies (100–300 K) and Hirshfeld surface analysis quantify intermolecular interactions. Cross-validation with DFT-optimized gas-phase structures isolates crystal-packing influences .

Q. What strategies are effective for assessing the bioactivity of 3-chloro-6,7-dimethoxy-4-quinolinol in antimicrobial assays?

Bioactivity screening follows protocols for related quinoline derivatives:

- Gram-positive bacteria : Minimum inhibitory concentration (MIC) tests using broth microdilution (concentration range: 0.5–128 µg/mL).

- Fungi : Disk diffusion assays with standardized inocula (e.g., Candida albicans ATCC 10231). Methoxy groups enhance membrane permeability, while the chloro substituent may disrupt enzyme active sites (e.g., dihydrofolate reductase) .

Q. How does the electronic environment of 3-chloro-6,7-dimethoxy-4-quinolinol affect its reactivity in cross-coupling reactions?

The electron-deficient quinoline core facilitates Suzuki-Miyaura coupling at position 4. Methoxy groups act as ortho/para-directors but require protection (e.g., as methyl ethers) under harsh conditions. Pd(PPh₃)₄ catalyst and microwave-assisted heating (120°C, 30 min) improve yields in aryl boronic acid couplings .

Methodological Considerations

Q. What experimental controls are essential when analyzing reaction intermediates in quinoline synthesis?

- Temperature control : Reflux conditions must avoid POCl₃ decomposition (<110°C).

- pH monitoring : Neutralization post-reaction requires gradual NaOH addition to prevent exothermic side reactions.

- Chromatography : Use silica gel with 5% Et₃N to prevent tailing caused by residual acidity .

Q. How can researchers address low yields in nucleophilic substitutions involving 3-chloro-6,7-dimethoxy-4-quinolinol?

Low yields often stem from steric hindrance or poor nucleophile solubility. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.